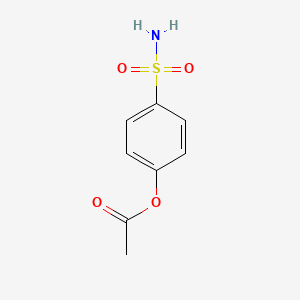

4-Sulfamoylphenyl acetate

Description

Properties

IUPAC Name |

(4-sulfamoylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEVUCZSBNXSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 4-Sulfamoylphenol

The most straightforward method involves the acetylation of 4-sulfamoylphenol (4-hydroxybenzenesulfonamide) using acetylating agents such as acetic anhydride or acetyl chloride. This route capitalizes on the reactivity of the phenolic hydroxyl group, which undergoes nucleophilic acyl substitution under mild conditions.

Procedure :

-

Reaction Setup : 4-Sulfamoylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : A tertiary amine base (e.g., pyridine or triethylamine, 1.2 equiv) is added to deprotonate the hydroxyl group.

-

Acetylation : Acetyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

-

Workup : The reaction is quenched with water, and the organic layer is washed with dilute HCl, sodium bicarbonate, and brine.

-

Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.

Key Considerations :

Sulfamoylation of 4-Hydroxyphenyl Acetate

An alternative approach involves introducing the sulfamoyl group to pre-acetylated phenol derivatives. This method is less common due to the challenges of selectively sulfamoylating aromatic rings with electron-withdrawing groups.

Procedure :

-

Synthesis of 4-Hydroxyphenyl Acetate : Phenol is acetylated using acetic anhydride in the presence of catalytic sulfuric acid.

-

Chlorosulfonation : 4-Hydroxyphenyl acetate is treated with chlorosulfonic acid at 0–5°C to form the corresponding sulfonyl chloride intermediate.

-

Amination : The sulfonyl chloride is reacted with aqueous ammonia or ammonium hydroxide to yield this compound.

Challenges :

-

The electron-withdrawing acetate group deactivates the aromatic ring, necessitating harsh reaction conditions that may compromise the ester functionality.

-

Low regioselectivity and side products (e.g., disulfonated derivatives) reduce overall yields to 40–55%.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DCM or THF enhance the solubility of 4-sulfamoylphenol, while bases such as pyridine neutralize HCl byproducts. Elevated temperatures (40–50°C) accelerate acetylation but risk sulfamoyl group decomposition.

Catalytic Approaches

-

DMAP Catalysis : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) significantly enhances reaction rates by activating the acetylating agent.

-

Microwave Assistance : Microwave irradiation at 80°C for 15 minutes reduces reaction times by 75% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) affords >99% purity, as confirmed by HPLC (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous stirred-tank reactors (CSTRs) for acetylation, as demonstrated in celecoxib manufacturing, could improve scalability. Key parameters include:

-

Residence Time : 1–2 hours at 90°C.

-

Pressure : 310 kPa to prevent solvent volatilization.

Applications and Derivatives

This compound serves as a key intermediate in the synthesis of:

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylphenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylphenol and acetic acid.

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: 4-Sulfamoylphenol and acetic acid.

Substitution: Various substituted sulfonamides.

Oxidation: Sulfonic acids.

Reduction: Sulfinic acids.

Scientific Research Applications

4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate, also known as 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE, is a complex organic compound with diverse applications in scientific research and industry.

Chemical Reactions

4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation The sulfamoyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate. Oxidation may yield sulfonic acid derivatives.

- Reduction The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride, which could produce amine derivatives.

- Substitution The acetate group can be substituted with nucleophiles like amines or alcohols.

Scientific Research Applications

This compound is used as a reagent in organic synthesis and catalysis, and it is employed in biochemical assays and as a probe in molecular biology. It is also investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in the development of advanced materials and chemical sensors.

- Chemistry It serves as a reagent in organic synthesis and catalysis.

- Biology It is used in biochemical assays and as a probe in molecular biology.

- Medicine It is explored for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

- Industry It is used in developing advanced materials and chemical sensors.

4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate has potential therapeutic applications, particularly in oncology.

Case Study 1: Anti-Cancer Efficacy

A study involving the treatment of MDA-MB-231 breast cancer cells with the compound demonstrated significant anti-proliferative effects. Administered at varying concentrations, it resulted in a dose-dependent reduction in cell viability, with an IC50 value of 12.5 μM.

Case Study 2: Mechanistic Insights

Testing against A549 lung cancer cells, the compound caused cell cycle arrest at the G1 phase, linked to the downregulation of cyclin D1 and upregulation of p21, indicating a potential mechanism for its anti-cancer properties.

Research Findings

- Synergistic Effects When combined with conventional chemotherapeutics like doxorubicin, the compound exhibited enhanced efficacy against resistant cancer cell lines.

- Safety Profile Preliminary toxicity studies suggest a favorable safety profile, with minimal cytotoxic effects on normal human fibroblast cells at therapeutic doses.

Mechanism of Action

4-Sulfamoylphenyl acetate can be compared with other sulfonamide derivatives:

4-Sulfamoylphenyl-ω-aminoalkyl ethers: These compounds also inhibit carbonic anhydrase enzymes but may have different selectivity and potency profiles.

N-(4-Sulfamoylphenyl)amide Derivatives: These derivatives exhibit similar biological activities but may differ in their pharmacokinetic properties and therapeutic applications.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-sulfamoylphenyl acetate with key analogs, focusing on structural features, biological activities, and applications.

Anticonvulsant Sulfonamide Derivatives

Compounds such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) and 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) () share the 4-sulfamoylphenyl core but incorporate branched alkyl or cyclopropane carboxamide groups. These modifications confer potent anticonvulsant activity, with ED₅₀ values of 16.36 mg/kg (MES test) and 22.50 mg/kg (scPTZ test), respectively . The malonamide and cyclopropane moieties likely enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) targeting.

Thiadiazole Derivatives with Insecticidal Activity

N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives () replace the acetate with a thiadiazole-carboxamide group, shifting the activity toward insecticidal effects. Compounds 3, 7, 8, and 10 exhibit acetylcholinesterase (AChE) inhibition, suggesting a mechanism distinct from anticonvulsants . This highlights how heterocyclic substituents can redirect biological applications.

Coumarin-Carboxamide Hybrids

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) () integrates a coumarin scaffold, expanding the aromatic system. Coumarins are known for antioxidant and anticoagulant properties, but this derivative’s activity is unspecified. The larger conjugated system may alter UV absorption and metabolic stability compared to the simpler acetate ester .

Propanoic Acid and Acetylamino Analogs

Carboxylic acids often exhibit higher plasma protein binding but poorer CNS penetration than esters . 4-(Acetylamino)phenyl Acetate () substitutes the sulfamoyl group with an acetylamino (-NHCOCH₃) moiety.

Thiourea and Phthalyl Leucine Derivatives

- 1-Methyl-3-(4-sulfamoylphenyl)thiourea () introduces a thiourea group, which may enhance metal coordination or hydrogen bonding. Thioureas are explored for antimicrobial and antithyroid activities, suggesting divergent applications .

- Phthalyl leucine derivatives (e.g., compound F1 in ) incorporate bulky hydrophobic groups, likely altering pharmacokinetic profiles. The pentanamide chain in F1 could prolong half-life but reduce solubility .

Structural and Functional Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity | ED₅₀/Potency | Source |

|---|---|---|---|---|---|

| This compound (hypothetical) | C₈H₉NO₄S | Sulfamoyl, acetate ester | Not reported | — | — |

| 2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamide | C₁₃H₁₉N₃O₄S | Sulfamoyl, malonamide | Anticonvulsant (MES test) | ED₅₀ = 16.36 mg/kg | |

| N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide | C₉H₈N₄O₃S₂ | Sulfamoyl, thiadiazole | Insecticidal (AChE inhibition) | IC₅₀ = ~10 μM | |

| 3-(4-Sulfamoylphenyl)propanoic acid | C₉H₁₁NO₄S | Sulfamoyl, propanoic acid | Not reported | — | |

| 4-(Acetylamino)phenyl Acetate | C₁₀H₁₁NO₃ | Acetylamino, acetate ester | Not reported | — |

Key Research Findings and Implications

Anticonvulsant vs. Insecticidal Activity: The sulfamoylphenyl core’s versatility is evident in its dual role. Bulky alkyl groups (e.g., malonamide in 18b) favor anticonvulsant activity, while heterocycles (e.g., thiadiazole) enable insecticidal effects . Impact of Ester vs. Acid Groups: Acetate esters generally exhibit higher lipophilicity than carboxylic acids, which may improve bioavailability but reduce target specificity . Unanswered Questions: The biological profile of this compound itself remains unstudied.

Biological Activity

4-Sulfamoylphenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound functions primarily as an inhibitor of carbonic anhydrases, which are zinc-containing metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes can lead to various physiological effects, including alterations in ion transport and pH regulation.

Enzyme Inhibition

The compound exhibits selective inhibition against several isoforms of carbonic anhydrase, notably:

- hCA I

- hCA II

- hCA IX

- hCA XII

Studies indicate that this compound derivatives can achieve low nanomolar inhibition levels against these isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of various substituents on the phenyl ring can significantly influence the compound's potency and selectivity for different CA isoforms. For instance, modifications to the sulfonamide group have been shown to enhance inhibitory activity against specific isoforms while reducing toxicity .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Name | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 10.93 | 1.55 | High |

| N-(4-Sulfamoylphenyl)acetamide | 25.06 | 3.92 | Moderate |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 5.00 | 0.50 | Very High |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The mechanism involves increased annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It has been suggested that these compounds may modulate inflammatory pathways by inhibiting carbonic anhydrase activity, which is involved in the regulation of bicarbonate levels and pH balance in tissues .

Case Studies

- Antitumor Activity : A study investigated the effects of a novel derivative of this compound on pancreatic cancer cell lines. The results indicated significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Glaucoma Treatment : In preclinical models, derivatives exhibited effective intraocular pressure (IOP) lowering properties, suggesting potential applications in treating glaucoma through selective inhibition of CA II and CA IX .

Q & A

Q. Q1. What established synthetic routes yield 4-sulfamoylphenyl acetate with high purity, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with sulfonylation of phenol derivatives using sulfamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C).

- Step 2 : Acetylate the intermediate 4-sulfamoylphenol with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 6–8 hours .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Use column chromatography (SiO₂, gradient elution) for purification. Yield improvements (e.g., 64–66%) are achievable by controlling stoichiometry and moisture exclusion .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublets for para-substitution) and acetate methyl groups (δ 2.1–2.3 ppm). Sulfonamide protons may appear as broad singlets (δ 5.5–6.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0485 for C₈H₉NO₄S). Use ESI+ mode with calibration standards for accuracy ±0.001 Da .

- FT-IR : Validate ester C=O stretches (~1740 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (1360/1150 cm⁻¹) .

Advanced Research: Stability Under Physiological Conditions

Q. Q3. How can researchers evaluate the hydrolytic stability of this compound in simulated biological environments?

- Experimental Design :

- Buffered Solutions : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C.

- Sampling : Collect aliquots at 0, 6, 12, and 24 hours. Analyze via HPLC (C18 column, acetonitrile/water 60:40) to quantify degradation products (e.g., free sulfamoylphenol) .

- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally analogous esters (e.g., 4-methylumbelliferyl acetate) to assess relative stability .

Advanced Research: Addressing Data Contradictions

Q. Q4. How should discrepancies in reported melting points or spectral data for this compound derivatives be resolved?

- Analytical Strategy :

- Reproducibility Tests : Synthesize derivatives (e.g., 2-(4-sulfamoylphenyl)ethyl acetate) under standardized conditions.

- Cross-Validation : Compare NMR and HRMS data with published spectra (e.g., δ 7.6 ppm for aromatic protons in DMSO-d₆ vs. CDCl₃ solvent shifts) .

- Crystallography : For ambiguous cases, perform single-crystal X-ray diffraction to resolve structural uncertainties. Use SHELX programs for refinement .

Applied Research: Biological Activity Profiling

Q. Q5. What in vitro models are suitable for assessing the bioactivity of this compound in drug delivery systems?

- Methodology :

- Lipid Nanoparticle Formulation : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol 7:3) and assess release kinetics using dialysis membranes .

- Cell-Based Assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay (IC₅₀ determination). Include positive controls (e.g., cisplatin) .

- Enzymatic Studies : Evaluate esterase-mediated hydrolysis using porcine liver esterase. Monitor acetate release via UV-Vis (λ = 405 nm for 4-nitrophenol detection) .

Interdisciplinary Research: Environmental Interactions

Q. Q6. How can this compound be applied in environmental pollutant interaction studies?

- Experimental Design :

- Adsorption Studies : Use HPLC-MS to quantify binding affinity to microplastics (e.g., polyethylene) in seawater simulants .

- Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via GC-MS (e.g., sulfonic acid derivatives) .

- Ecotoxicity : Test effects on Daphnia magna survival rates (OECD 202 guidelines) and algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.